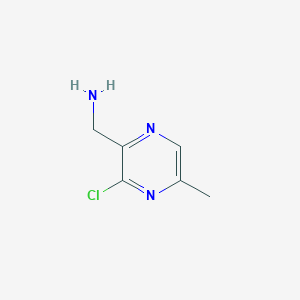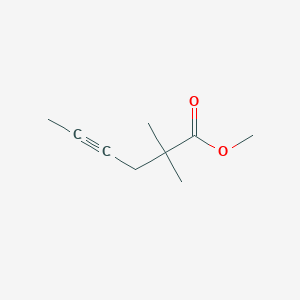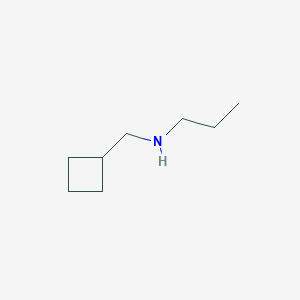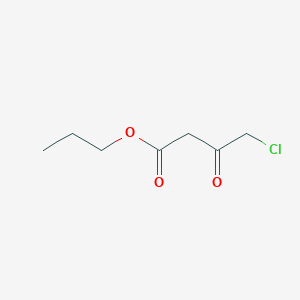
Propyl 4-chloroacetoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-chloroacetoacetate is an organic compound that belongs to the class of acetoacetate esters. It is a colorless to light yellow liquid and is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a propyl group attached to the ester functionality, which is further connected to a 4-chloroacetoacetate moiety.
準備方法
Synthetic Routes and Reaction Conditions
Propyl 4-chloroacetoacetate can be synthesized through the chlorination of propyl acetoacetate. The process involves the following steps:
Cooling: Propyl acetoacetate is cooled to a temperature range of 0-5°C.
Chlorination: Sulfuryl chloride is added dropwise to the cooled propyl acetoacetate while maintaining the temperature at 0-5°C.
Reaction: The mixture is stirred and allowed to react for 2-4 hours at room temperature.
Distillation: The reaction mixture is then heated to 85-95°C to distill and recover unreacted propyl acetoacetate.
Crude Product: The final product, this compound, is obtained after cooling the mixture to 30°C.
Industrial Production Methods
Industrial production of this compound typically involves a continuous process to enhance yield and purity. The process aims to minimize the formation of byproducts such as 2-chloroacetoacetate. The continuous method ensures a high yield of over 97% and controls the byproduct formation to below 0.15% .
化学反応の分析
Types of Reactions
Propyl 4-chloroacetoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols.
Enolate Formation: The compound can form enolates, which are useful intermediates in various organic reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can convert the compound to its corresponding alcohol.
Enolate Formation: Strong bases like sodium ethoxide or lithium diisopropylamide (LDA) are used to generate enolates.
Major Products
Substitution: Products include various substituted acetoacetates.
Reduction: Major products are the corresponding alcohols.
Enolate Reactions: Products include alkylated or acylated derivatives.
科学的研究の応用
Propyl 4-chloroacetoacetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules.
Industry: The compound is used in the manufacture of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of propyl 4-chloroacetoacetate involves its ability to undergo various chemical transformations. The compound can form enolates, which act as nucleophiles in substitution and addition reactions. The chlorine atom can be substituted, leading to the formation of diverse derivatives. These transformations are facilitated by the compound’s structural features, including the ester and chloro groups .
類似化合物との比較
Propyl 4-chloroacetoacetate can be compared with other acetoacetate esters such as ethyl 4-chloroacetoacetate and methyl acetoacetate:
Ethyl 4-chloroacetoacetate: Similar in structure but with an ethyl group instead of a propyl group.
Methyl acetoacetate: Lacks the chloro group and is used in different synthetic applications.
Conclusion
This compound is a valuable compound in organic synthesis, offering versatility in various chemical reactions and applications in scientific research, medicine, and industry. Its unique structural features and reactivity make it a crucial intermediate in the synthesis of complex molecules.
特性
CAS番号 |
86728-86-1 |
|---|---|
分子式 |
C7H11ClO3 |
分子量 |
178.61 g/mol |
IUPAC名 |
propyl 4-chloro-3-oxobutanoate |
InChI |
InChI=1S/C7H11ClO3/c1-2-3-11-7(10)4-6(9)5-8/h2-5H2,1H3 |
InChIキー |
BVCKRHMKKUQVAA-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


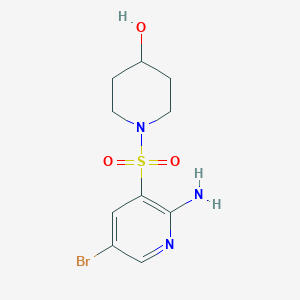


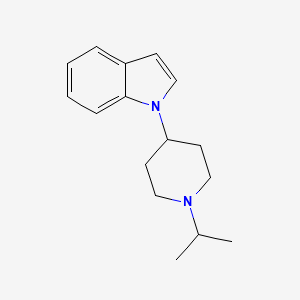
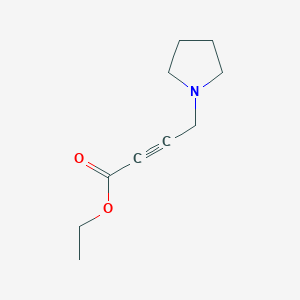
![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
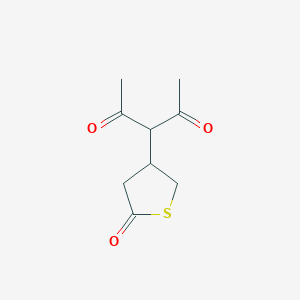
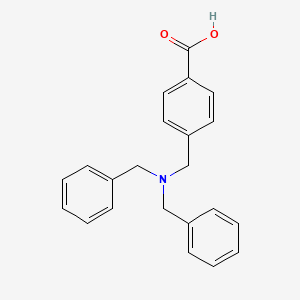

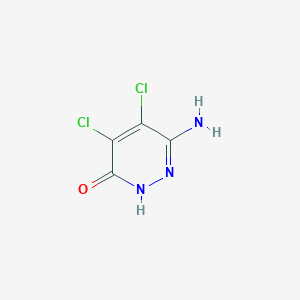
![1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13984969.png)
